molecular formula C19H30O2 B1516533 3-isobornylcyclohexyl acrylate CAS No. 903876-45-9

3-isobornylcyclohexyl acrylate

Cat. No.: B1516533
CAS No.: 903876-45-9
M. Wt: 290.4 g/mol
InChI Key: CDBRNGRSVNBVLJ-UHFFFAOYSA-N
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Description

3-Isobornylcyclohexyl acrylate is an acrylate ester characterized by a cyclohexyl group substituted with an isobornyl moiety at the 3-position, combined with an acrylate functional group. This compound (CAS: 903876-45-9) is structurally distinct due to the combination of a rigid isobornyl group (a bicyclic terpene derivative) and a cyclohexyl ring, which together impart unique steric and electronic properties.

Properties

IUPAC Name

[3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-5-18(20)21-15-8-6-7-13(9-15)17-11-14-10-16(17)12(2)19(14,3)4/h5,12-17H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRNGRSVNBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889242
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903876-45-9
Record name 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903876-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903876459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-isobornylcyclohexyl acrylate typically involves the reaction of 2-propenoic acid with a bicyclic alcohol derivative under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate esterification. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-isobornylcyclohexyl acrylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds applications in multiple scientific research fields:

Mechanism of Action

The mechanism of action of 3-isobornylcyclohexyl acrylate involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer, forming long polymer chains through radical or ionic mechanisms. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Isobornylcyclohexyl Acrylate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not explicitly stated ~306 (estimated)* Isobornyl + cyclohexyl High steric bulk, thermal stability (inferred)
Isobornyl acrylate C₁₃H₂₀O₂ 208.3 Isobornyl Rigidity, skin sensitization (H317), aquatic toxicity (H400/H411)
4-(tert-Butyl)cyclohexyl acrylate C₁₃H₂₂O₂ 210.31 tert-Butyl + cyclohexyl Moderate viscosity, used in coatings
Dicyclopentenyloxyethyl acrylate C₁₅H₂₀O₃ 248.3 Dicyclopentenyl + ethoxy High hydrophobicity, adhesion promoter
Lauryl acrylate (LA 1214) C₁₅H₂₆O₂ 238.37 Long aliphatic chain (C12-C14) Flexibility, low toxicity, hydrophobicity

*Estimated based on structural analogs.

Key Observations:

  • Steric Effects : The isobornyl and cyclohexyl groups in this compound likely confer higher rigidity and thermal stability compared to linear alkyl acrylates like lauryl acrylate .
  • Viscosity : Bulky substituents (e.g., isobornyl) typically increase viscosity, but cyclohexyl groups may mitigate this by reducing molecular packing, as seen in 3,3,5-trimethylcyclohexyl methacrylate ().
  • Reactivity : The acrylate group ensures high polymerization activity, similar to ethyldiglycol acrylate (EDGA), which forms copolymers for adhesives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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